molecular formula C16H13N3OS2 B2664381 (E)-3-(thiophen-2-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acrylamide CAS No. 2035021-63-5

(E)-3-(thiophen-2-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acrylamide

Cat. No.: B2664381
CAS No.: 2035021-63-5
M. Wt: 327.42
InChI Key: KBEBETMVYLSCSR-ONEGZZNKSA-N
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Description

(E)-3-(thiophen-2-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acrylamide is an organic compound that features thiophene and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(thiophen-2-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acrylamide typically involves the following steps:

    Formation of the acrylamide backbone: This can be achieved through the reaction of an appropriate acrylamide precursor with a thiophene derivative.

    Introduction of the pyrazine ring: This step involves the coupling of the acrylamide intermediate with a pyrazine derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(thiophen-2-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The acrylamide group can be reduced to form the corresponding amine.

    Substitution: The thiophene and pyrazine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene or pyrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(thiophen-2-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acrylamide can be used as a building block for the synthesis of more complex molecules, particularly those with potential electronic or photonic properties.

Biology and Medicine

In biology and medicine, compounds containing thiophene and pyrazine rings are often investigated for their potential as pharmaceuticals. They may exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Industry

In industry, such compounds can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of (E)-3-(thiophen-2-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acrylamide would depend on its specific application. For example, if it is used as a pharmaceutical, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(thiophen-2-yl)acrylamide: Lacks the pyrazine ring.

    N-(pyrazin-2-yl)methylacrylamide: Lacks the thiophene rings.

Uniqueness

(E)-3-(thiophen-2-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acrylamide is unique due to the presence of both thiophene and pyrazine rings, which can confer distinct electronic and steric properties, potentially leading to unique biological activities or material properties.

Properties

IUPAC Name

(E)-3-thiophen-2-yl-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS2/c20-15(4-3-13-2-1-8-22-13)19-10-14-16(18-7-6-17-14)12-5-9-21-11-12/h1-9,11H,10H2,(H,19,20)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBEBETMVYLSCSR-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)NCC2=NC=CN=C2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)NCC2=NC=CN=C2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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